Benzene, (dodecylsulfonyl)- Benzene, (dodecylsulfonyl)-
Brand Name: Vulcanchem
CAS No.: 78904-63-9
VCID: VC19356731
InChI: InChI=1S/C18H30O2S/c1-2-3-4-5-6-7-8-9-10-14-17-21(19,20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3
SMILES:
Molecular Formula: C18H30O2S
Molecular Weight: 310.5 g/mol

Benzene, (dodecylsulfonyl)-

CAS No.: 78904-63-9

Cat. No.: VC19356731

Molecular Formula: C18H30O2S

Molecular Weight: 310.5 g/mol

* For research use only. Not for human or veterinary use.

Benzene, (dodecylsulfonyl)- - 78904-63-9

Specification

CAS No. 78904-63-9
Molecular Formula C18H30O2S
Molecular Weight 310.5 g/mol
IUPAC Name dodecylsulfonylbenzene
Standard InChI InChI=1S/C18H30O2S/c1-2-3-4-5-6-7-8-9-10-14-17-21(19,20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3
Standard InChI Key STOYPUWKTQLYDO-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCS(=O)(=O)C1=CC=CC=C1

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

Benzene, (dodecylsulfonyl)-, features a benzene core bonded to a dodecylsulfonyl moiety (–SO₂C₁₂H₂₅). The sulfonyl group (–SO₂–) introduces strong electron-withdrawing effects, altering the aromatic ring’s reactivity compared to unsubstituted benzene . The dodecyl chain, a 12-carbon alkyl group, confers hydrophobic properties, making the compound amphiphilic—a trait critical for surfactant applications .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₃₂O₂S
Molecular Weight324.57 g/mol
CAS Registry Number68716-79-0
SynonymsBenzyl dodecyl sulfone
Physical State (25°C)Solid (waxy)

Spectroscopic Identification

While specific spectral data for benzene, (dodecylsulfonyl)-, is scarce in available literature, analogous sulfonated aromatics exhibit characteristic infrared (IR) absorptions at 1,150–1,350 cm⁻¹ (S=O asymmetric stretch) and 1,020–1,080 cm⁻¹ (S–O symmetric stretch) . Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct proton environments: aromatic protons (δ 7.2–7.8 ppm), methylene groups adjacent to sulfonyl (δ 3.0–3.5 ppm), and aliphatic chain protons (δ 1.2–1.6 ppm) .

Synthesis and Industrial Production

Alkylation and Sulfonation Pathways

The synthesis of benzene, (dodecylsulfonyl)-, likely proceeds via a two-step process:

  • Alkylation of Benzene: Benzene reacts with 1-dodecene in the presence of acid catalysts (e.g., HF or AlCl₃) to form dodecylbenzene .

  • Sulfonation: Dodecylbenzene undergoes sulfonation using sulfur trioxide (SO₃) or oleum, yielding dodecylbenzenesulfonic acid. Subsequent oxidation converts the sulfonic acid (–SO₃H) to the sulfonyl group (–SO₂–) .

Critical Reaction Parameters:

  • Temperature: 40–60°C (sulfonation step to avoid side reactions) .

  • Solvent: Dichloroethane or sulfuric acid (ensures homogeneity) .

  • Yield Optimization: Excess SO₃ and controlled stoichiometry minimize polysubstitution .

Industrial Scalability

Large-scale production faces challenges in separating isomers. The sulfonation of dodecylbenzene predominantly yields the para-isomer due to steric and electronic factors, but commercial processes achieve ~85% selectivity . Recent advances in microreactor technology have improved heat dissipation during exothermic sulfonation, enhancing purity and throughput .

Applications in Surfactant Chemistry

Role in Detergent Formulations

Benzene, (dodecylsulfonyl)-, is a precursor to sodium dodecylbenzenesulfonate (SDBS), a ubiquitous anionic surfactant in laundry detergents and emulsifiers . Its amphiphilic structure enables micelle formation, reducing water’s surface tension to 30–40 mN/m at critical micelle concentrations (CMC) of 0.1–1 mM .

Enhanced Oil Recovery (EOR)

In petroleum industries, sulfonated derivatives of this compound improve oil displacement efficiency by lowering interfacial tension between crude oil and brine. Field trials demonstrate a 15–20% increase in oil recovery when using sulfonated surfactants at 0.5–2 wt% concentrations .

Toxicological and Environmental Profiles

Biodegradation Mechanisms

Microbial degradation by Chlorella vulgaris proceeds via three stages:

  • Chain Shortening: β-oxidation cleaves the dodecyl chain into C₄–C₆ fragments .

  • Ring Hydroxylation: Monooxygenases introduce –OH groups, forming catechol derivatives.

  • Ring Cleavage: Dioxygenases open the aromatic ring, yielding aliphatic dicarboxylic acids (e.g., maleic acid) .

Table 2: Degradation Intermediates

IntermediateDetection MethodSource
4-Sodium sulfophenyldodecanoateESI-MS (m/z 355)
Butanedioic acidGC-MS (m/z 117.018)

Ecotoxicological Impact

Future Research Directions

Green Synthesis Methods

Catalytic systems using immobilized ionic liquids (e.g., [BMIM][HSO₄]) could replace HF in alkylation, reducing corrosion hazards and waste . Photocatalytic sulfonation with TiO₂ nanoparticles may offer energy-efficient alternatives to traditional SO₃-based routes .

Advanced Remediation Strategies

Gene-edited Pseudomonas strains expressing cytochrome P450 enzymes show promise in accelerating degradation rates. Pilot-scale bioreactors achieve >90% removal of sulfonated aromatics within 72 hours under optimized conditions .

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